

Spectroscopic Profile of 2-Propoxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Propoxyacetic acid*

Cat. No.: *B1345510*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-propoxyacetic acid** (CAS: 54497-00-6). Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such spectra for a liquid carboxylic acid are also presented. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of **2-propoxyacetic acid** in research and development settings.

Introduction

2-Propoxyacetic acid is an organic compound with the molecular formula $C_5H_{10}O_3$.^[1] It belongs to the class of alkoxyacetic acids, characterized by an ether linkage and a carboxylic acid functional group. The structural properties of **2-propoxyacetic acid** are of interest in various fields, including synthetic organic chemistry and as a potential building block in drug discovery. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification and for monitoring its purity during synthesis and formulation.

This document presents a detailed analysis of the predicted spectroscopic data for **2-propoxyacetic acid**, offering insights into its molecular structure.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **2-propoxyacetic acid**. It is important to note that this data is generated from computational models and should be used as a reference. Experimental verification is strongly recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The predicted ¹H NMR spectrum of **2-propoxyacetic acid** is characterized by distinct signals for the propyl and acetyl moieties. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Data for **2-Propoxyacetic Acid**

Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
-CH ₃ (propoxy)	0.93	Triplet	7.4
-CH ₂ - (propoxy, middle)	1.62	Sextet	7.4
-CH ₂ -O- (propoxy)	3.49	Triplet	6.7
-O-CH ₂ -COOH	4.10	Singlet	-
-COOH	11.0 - 12.0 (variable)	Broad Singlet	-

The predicted ¹³C NMR spectrum provides information on the five distinct carbon environments in **2-propoxyacetic acid**.

Table 2: Predicted ¹³C NMR Data for **2-Propoxyacetic Acid**

Assignment	Predicted Chemical Shift (ppm)
-CH ₃ (propoxy)	10.6
-CH ₂ - (propoxy, middle)	22.9
-CH ₂ -O- (propoxy)	72.7
-O-CH ₂ -COOH	68.9
-COOH	173.2

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of **2-propoxyacetic acid** shows characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Predicted IR Absorption Bands for **2-Propoxyacetic Acid**

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2500 - 3300 (very broad)	O-H stretch	Carboxylic Acid
2870 - 2960	C-H stretch	Alkyl
1710 - 1740	C=O stretch	Carboxylic Acid
1200 - 1300	C-O stretch	Carboxylic Acid
1080 - 1150	C-O stretch	Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The predicted mass spectrum of **2-propoxyacetic acid** would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Fragmentation for **2-Propoxyacetic Acid**

m/z	Predicted Fragment Ion
118	$[\text{C}_5\text{H}_{10}\text{O}_3]^+$ (Molecular Ion)
75	$[\text{CH}_2\text{OCOOH}]^+$
59	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{O}]^+$
45	$[\text{COOH}]^+$
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid carboxylic acid such as **2-propoxyacetic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-propoxyacetic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

IR Spectroscopy

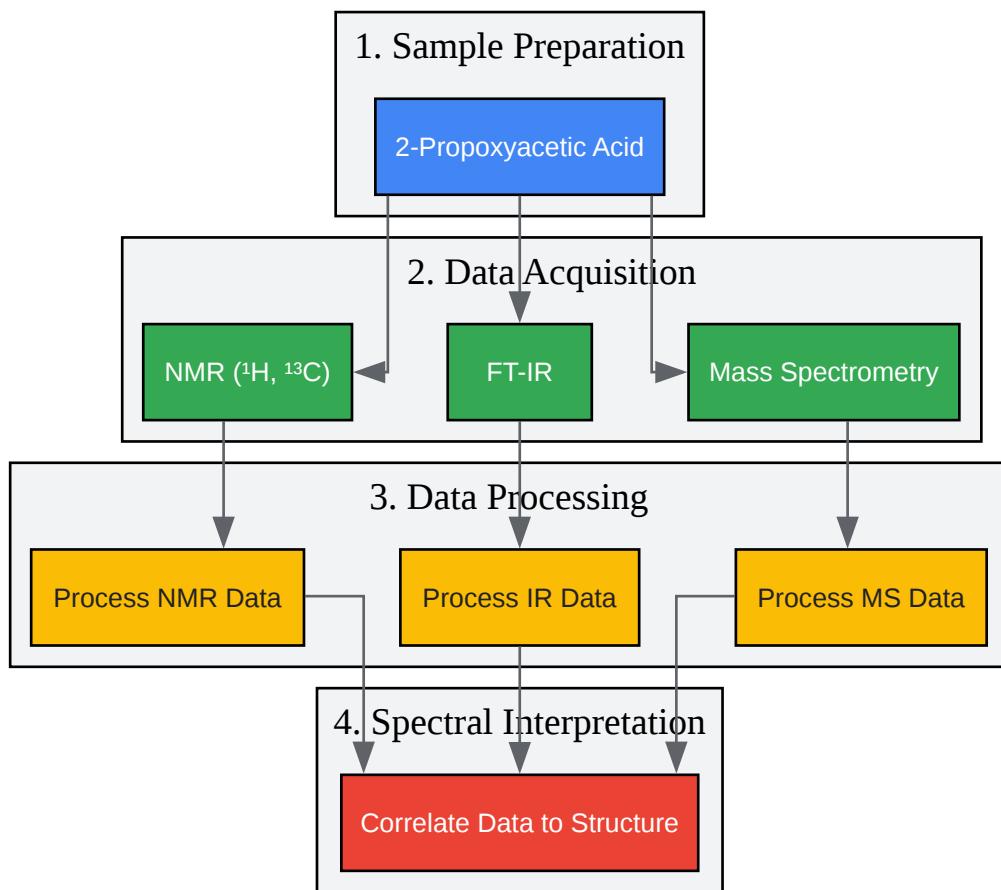
- Sample Preparation (Neat Liquid): Place one to two drops of **2-propoxyacetic acid** onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin liquid film.
- Sample Preparation (ATR): Place a single drop of **2-propoxyacetic acid** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR crystal. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **2-propoxyacetic acid** (approximately 1 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.
- Data Acquisition (EI): Introduce the sample (often via a gas chromatograph) into the EI source where it is bombarded with high-energy electrons. Acquire the mass spectrum, which will show the molecular ion and a characteristic fragmentation pattern.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to identify the major fragment ions. This fragmentation pattern can be used to confirm the molecular structure.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. Simulate and predict NMR spectra [nmrdb.org]
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